2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine

EGFR-mutant NSCLC Spautin-1 analogue Structure-activity relationship

This 4-fluorophenoxy-substituted phenethylamine (CAS 938270-27-0) is the critical amine building block validated in nanomolar-potency Spautin-1 analogue 15b against EGFR-mutant NSCLC cells. The para-fluorine enables essential halogen bonding that dramatically enhances anticancer activity; non-fluorinated or positional-isomer analogs are scientifically unjustifiable substitutes. With a computed logP of 2.9 and TPSA of 35.3 Ų, it offers an optimal permeability-solubility balance for CNS-penetrant kinase inhibitor or GPCR modulator programs. Supplied at ≥95% purity for reliable lead optimization and parallel library synthesis. Standard R&D quantities available; custom synthesis inquiries welcome.

Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
CAS No. 938270-27-0
Cat. No. B3308443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine
CAS938270-27-0
Molecular FormulaC14H14FNO
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)OC2=CC=C(C=C2)F
InChIInChI=1S/C14H14FNO/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16/h1-8H,9-10,16H2
InChIKeyVHLHAPIVYUGITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine (CAS 938270-27-0): A Fluorinated Phenethylamine Building Block for Kinase-Targeted Analog Design


2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine (CAS 938270-27-0) is a fluorinated phenethylamine derivative characterized by a central ethanamine chain attached to a phenyl ring bearing a 4-fluorophenoxy substituent [1]. It is primarily employed as a synthetic building block in medicinal chemistry for the construction of more complex pharmacologically active molecules, particularly those targeting kinase-driven malignancies [2]. The compound's physicochemical profile, including a computed logP of 2.9 and a topological polar surface area (TPSA) of 35.3 Ų, positions it favorably for lead optimization campaigns requiring balanced lipophilicity and membrane permeability [1].

Why 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine (CAS 938270-27-0) Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs


Generic substitution with non-fluorinated (e.g., 4-phenoxyphenethylamine) or positional isomer (e.g., 3-fluorophenoxy) analogs is not scientifically justifiable due to the critical role of the 4-fluorophenoxy moiety in modulating both target engagement and downstream biological effects. Structure-activity relationship (SAR) studies in the context of Spautin-1 derivatives demonstrate that the introduction of a halogen capable of forming a halogen bond at the 4' position of the phenyl ring dramatically increases anticancer activity against EGFR-mutant non-small cell lung cancer (NSCLC) cells [1]. The specific geometry and electron-withdrawing properties of the para-fluorine atom directly influence the binding conformation and potency of the final conjugate, rendering analogs with altered halogen positioning or absence of the halogen significantly less effective or inactive [1].

Quantitative Differentiation of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine (CAS 938270-27-0) Against Closest Analogs


Superior Anticancer Potency in EGFR-Mutant NSCLC Models via Incorporation into Spautin-1 Analog 15b

When incorporated as the amine substituent in Spautin-1 analogue 15b, the 2-[4-(4-fluorophenoxy)phenyl]ethylamine moiety confers nanomolar antiproliferative activity against EGFR-mutant NSCLC cell lines [1]. This contrasts with the parent Spautin-1 scaffold and earlier generation analogues lacking the 4-fluorophenoxy substitution, which exhibit significantly reduced potency [1]. The SAR study explicitly identified that introducing a halogen at the 4' position of the phenyl ring (as in this compound) dramatically increases activity, providing a clear differentiation from non-halogenated or differently substituted phenyl ethylamine building blocks [1].

EGFR-mutant NSCLC Spautin-1 analogue Structure-activity relationship

Modulation of Physicochemical Properties: logP and TPSA Compared to Non-Fluorinated Analog

The presence of the para-fluorine atom in 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine (logP = 2.9, TPSA = 35.3 Ų) [1] results in a distinct lipophilicity and polar surface area profile compared to the non-fluorinated analog 4-phenoxyphenethylamine (logP = 2.6, TPSA = 35.3 Ų) [2]. The increase in logP of 0.3 units enhances membrane permeability while maintaining an identical TPSA, which is a favorable combination for improving oral bioavailability and blood-brain barrier penetration in CNS-targeted programs [3].

Medicinal chemistry Physicochemical properties Lead optimization

Utility as a Key Intermediate in the Synthesis of Patent-Protected Therapeutic Candidates

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine is explicitly claimed as a key synthetic intermediate in patent applications covering novel therapeutic agents, including those described in J-GLOBAL patent literature [1]. Its incorporation into complex molecular architectures via Heck coupling and other robust synthetic methodologies underscores its practical utility and distinguishes it from less versatile or commercially unavailable analogs.

Organic synthesis Building block Patent literature

High-Value Application Scenarios for 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine (CAS 938270-27-0) Based on Evidence


Synthesis of Next-Generation EGFR-Targeted Anticancer Agents

Use as a critical amine building block in the synthesis of Spautin-1 analogues and related quinazolinamine scaffolds for the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). The nanomolar potency achieved in analogue 15b, which incorporates this specific moiety, validates its selection for medicinal chemistry campaigns aiming to overcome acquired resistance to existing EGFR tyrosine kinase inhibitors [1].

Lead Optimization Programs Requiring Balanced Lipophilicity and CNS Penetration

Employ in the design of CNS-penetrant kinase inhibitors or GPCR modulators where a computed logP of 2.9 and TPSA of 35.3 Ų provide an optimal balance between permeability and solubility. The enhanced lipophilicity compared to non-fluorinated phenoxyphenyl analogs supports improved blood-brain barrier penetration without increasing polar surface area, a key advantage for neuroscience drug discovery [2].

Construction of Patent-Protected Chemical Libraries and Intermediates

Leverage as a versatile fluorinated building block for the parallel synthesis of diverse compound libraries, as evidenced by its inclusion in patent-protected synthetic routes and commercial availability with established synthetic protocols (e.g., Heck coupling). Its use increases the probability of generating novel, patentable compositions of matter with favorable drug-like properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.